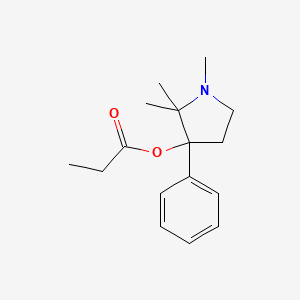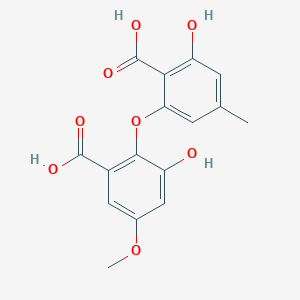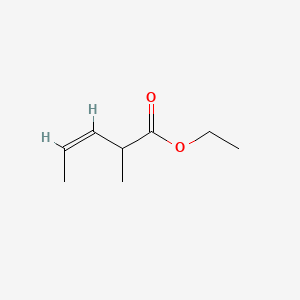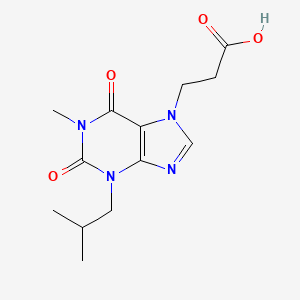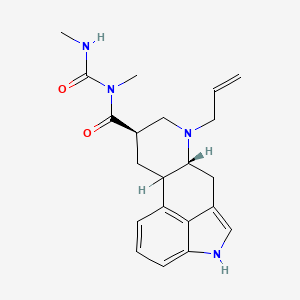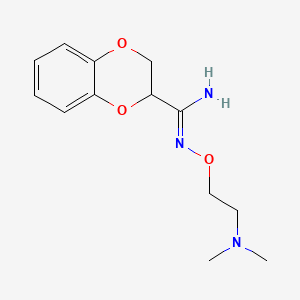
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a chemical compound known for its applications in the pharmaceutical industry. It is a derivative of cetirizine, a second-generation antihistamine used to treat allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves multiple steps. The starting materials typically include 2-chlorobenzyl chloride and piperazine. The reaction proceeds through nucleophilic substitution, where piperazine reacts with 2-chlorobenzyl chloride to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include acetonitrile and methanol. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine, a compound involved in allergic reactions. This binding prevents the typical symptoms of allergies, such as itching, swelling, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the immune response .
Properties
CAS No. |
83881-42-9 |
|---|---|
Molecular Formula |
C21H28Cl3N3O2 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H |
InChI Key |
BVEGZCCXLGIBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)
